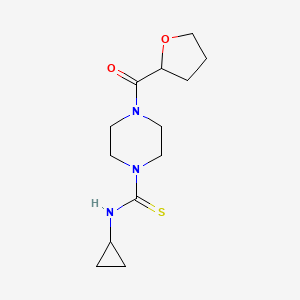
5-(4-fluorophenyl)-3-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole
Descripción general
Descripción
5-(4-fluorophenyl)-3-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole, also known as FPPP, is a chemical compound that belongs to the class of pyrazolines. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Aplicaciones Científicas De Investigación
5-(4-fluorophenyl)-3-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the dopamine transporter, which makes it a useful tool for studying the dopamine system. 5-(4-fluorophenyl)-3-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole has also been shown to have anxiolytic and antidepressant effects in animal models, which makes it a potential candidate for the development of new antidepressant and anxiolytic drugs.
Mecanismo De Acción
The mechanism of action of 5-(4-fluorophenyl)-3-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole is not fully understood. However, it is known to bind to the dopamine transporter and inhibit the reuptake of dopamine. This leads to an increase in dopamine levels in the synaptic cleft, which is thought to be responsible for its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
5-(4-fluorophenyl)-3-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which is thought to be responsible for its anxiolytic and antidepressant effects. 5-(4-fluorophenyl)-3-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole has also been shown to have neuroprotective effects in animal models of Parkinson's disease, which makes it a potential candidate for the development of new neuroprotective drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-fluorophenyl)-3-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. 5-(4-fluorophenyl)-3-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole is also highly selective for the dopamine transporter, which makes it a useful tool for studying the dopamine system. However, 5-(4-fluorophenyl)-3-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole has several limitations. It is not very water-soluble, which can make it difficult to use in certain experiments. 5-(4-fluorophenyl)-3-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole also has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of 5-(4-fluorophenyl)-3-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole. One area of research is the development of new antidepressant and anxiolytic drugs based on the structure of 5-(4-fluorophenyl)-3-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole. Another area of research is the development of new neuroprotective drugs based on the neuroprotective effects of 5-(4-fluorophenyl)-3-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole. Finally, there is a need for further research into the mechanism of action of 5-(4-fluorophenyl)-3-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole and its potential therapeutic applications.
Conclusion:
In conclusion, 5-(4-fluorophenyl)-3-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole is a chemical compound that has been extensively studied for its potential applications in scientific research. It has a range of potential applications in the fields of biochemistry and pharmacology, including the development of new antidepressant and anxiolytic drugs and neuroprotective drugs. While 5-(4-fluorophenyl)-3-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole has several advantages for lab experiments, it also has several limitations that need to be taken into account. Further research is needed to fully understand the mechanism of action of 5-(4-fluorophenyl)-3-phenyl-1-propionyl-4,5-dihydro-1H-pyrazole and its potential therapeutic applications.
Propiedades
IUPAC Name |
1-[3-(4-fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O/c1-2-18(22)21-17(14-8-10-15(19)11-9-14)12-16(20-21)13-6-4-3-5-7-13/h3-11,17H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSKJUIYDCEXCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Fluorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B4141418.png)
![2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4,6-dimethoxypyrimidine](/img/structure/B4141433.png)
![4-amino-5-cyano-2-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide](/img/structure/B4141434.png)
![N-[4-({[4-(1-oxo-3,4-dihydro-1H-isochromen-3-yl)-2-pyrimidinyl]amino}sulfonyl)phenyl]benzamide](/img/structure/B4141436.png)
![N-ethyl-5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4141442.png)
![1-(2-chloro-6-nitrophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4141450.png)
![5-[(2-chloro-4-fluorophenoxy)methyl]-N-isopropyl-3-isoxazolecarboxamide](/img/structure/B4141458.png)
![2-[2-(5-acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B4141463.png)
![ethyl 4-({2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanoyl}amino)benzoate](/img/structure/B4141466.png)
![4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(1-naphthyl)-2-pyrrolidinone](/img/structure/B4141468.png)

![7,7-dimethyl-2-(4-methylphenyl)-1-(tetrahydro-2-furanylmethyl)-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B4141496.png)
![N-methyl-5-{1-[(6-methyl-1-benzofuran-3-yl)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B4141502.png)